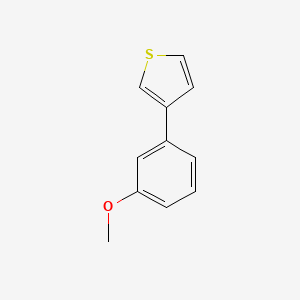

3-(3-Methoxyphenyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10OS |

|---|---|

Molecular Weight |

190.26 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)thiophene |

InChI |

InChI=1S/C11H10OS/c1-12-11-4-2-3-9(7-11)10-5-6-13-8-10/h2-8H,1H3 |

InChI Key |

BYNUPSAMMFHRBO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 3 Methoxyphenyl Thiophene and Its Key Intermediates

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, including 3-(3-Methoxyphenyl)thiophene. These methods offer efficient and selective ways to form carbon-carbon bonds between the thiophene (B33073) and phenyl rings.

Suzuki-Miyaura Coupling Protocols for Thiophene-Phenyl Linkages

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for constructing the C-C bond between a thiophene unit and a phenyl ring. This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

The most direct approach to synthesizing this compound via Suzuki-Miyaura coupling involves the reaction between 3-bromothiophene (B43185) and 3-methoxyphenylboronic acid. In this reaction, the palladium catalyst facilitates the formation of a bond between carbon-3 of the thiophene ring and the carbon of the phenyl ring that was attached to the boronic acid group. A base is essential for the transmetalation step of the catalytic cycle. The reaction has been successfully applied to a wide range of substituted aryl halides and boronic acids, including those with methoxy (B1213986) substituents.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of the catalytic system and reaction parameters. Key factors include the choice of palladium catalyst, ligand, base, and solvent.

Catalyst and Ligand: While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be used, modern catalyst systems often employ more sophisticated phosphine (B1218219) ligands to enhance reactivity and stability. For challenging couplings involving heteroaryl halides, ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) have shown unprecedented activity, allowing reactions to proceed at low catalyst loadings and even at room temperature for some substrates. Highly active XPhos precatalysts have also proven to be an excellent system for couplings involving thienylboronic acids.

Base and Solvent: A variety of bases can be employed, with inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) being common choices. The selection of the solvent system is also critical; common options include mixtures of an organic solvent like 1,4-dioxane (B91453) or toluene (B28343) with water to facilitate the dissolution of the inorganic base.

Below is a table summarizing typical conditions that can be optimized for the Suzuki-Miyaura coupling to synthesize 3-arylthiophenes.

| Parameter | Common Options | Purpose/Consideration |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), XPhos Precatalysts | Provides the active Pd(0) catalytic species. Precatalysts can offer greater stability and activity. |

| Ligand | PPh₃, SPhos, XPhos, dppf | Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphines often improve yields for difficult couplings. |

| Boron Source | 3-Methoxyphenylboronic acid, or its pinacol (B44631) ester | The organoboron coupling partner. Pinacol esters can offer greater stability. |

| Thiophene Source | 3-Bromothiophene | The organohalide coupling partner. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species for the transmetalation step. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, Acetonitrile, THF | Solubilizes reactants and facilitates the interaction between organic and aqueous phases. |

| Temperature | Room Temperature to 110 °C | Higher temperatures are often required to drive the reaction to completion, though highly active catalysts may allow for milder conditions. |

Other Metal-Catalyzed Coupling Approaches (e.g., Kumada, Direct Arylation)

Beyond the Suzuki-Miyaura reaction, other metal-catalyzed methods are viable for synthesizing this compound.

Kumada Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium. For the synthesis of this compound, this would involve the reaction of 3-halothiophene (e.g., 3-bromothiophene) with 3-methoxyphenylmagnesium bromide. This method is advantageous due to the direct use of Grignard reagents, which are readily prepared. Improvements to the Kumada reaction have focused on developing new catalyst systems and using solvents like 2-methyl tetrahydrofuran (B95107) to achieve higher product yields.

Direct Arylation: Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling methods, as it avoids the need to pre-functionalize the thiophene ring with a halide or boron group. In this approach, a C-H bond on the thiophene ring is directly coupled with an aryl halide, such as 3-bromoanisole. Palladium catalysts are commonly used for this transformation. A significant challenge in the direct arylation of unsubstituted thiophene is controlling regioselectivity, as the C-H bonds at the 2- and 5-positions (α-positions) are generally more reactive than those at the 3- and 4-positions (β-positions). However, methods for the selective β-arylation of thiophenes are being developed, offering a more direct route to 3-arylthiophene structures.

Multi-Component Condensations (e.g., Gewald Reaction) for Functionalized Thiophene Scaffolds

The Gewald reaction is a powerful multi-component condensation that provides a straightforward route to polysubstituted 2-aminothiophenes. It typically involves the reaction of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.

The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active nitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. While the Gewald reaction directly produces 2-aminothiophenes rather than 3-arylthiophenes, it represents a crucial strategy for constructing highly functionalized thiophene scaffolds from simple, acyclic precursors. These resulting aminothiophenes can serve as versatile intermediates, where the amino and other substituent groups can be further modified or removed in subsequent synthetic steps to build more complex thiophene-containing molecules.

Derivatization Strategies via Reactive Functional Groups

Once the core this compound structure is synthesized, it can be further modified through various derivatization strategies. The thiophene ring is susceptible to electrophilic substitution, and its C-H bonds can be activated for functionalization.

A common strategy involves the selective lithiation of a C-H bond, typically at the more acidic α-positions (C2 or C5), using a strong base like n-butyllithium. The resulting organolithium intermediate can then react with a wide range of electrophiles to introduce new functional groups. For example, quenching with liquefied sulfur dioxide followed by a chlorinating agent can install a sulfonyl chloride group.

Furthermore, electrophilic substitution reactions such as bromination can introduce a bromine atom onto the thiophene ring, which can then participate in further cross-coupling reactions to build even more complex molecular architectures. The presence of functional groups on either the thiophene or the phenyl ring allows for a wide array of chemical transformations, making this compound a versatile building block in organic synthesis.

Condensation Reactions with Aldehyde Moieties (e.g., Chalcone (B49325) Formation)

A fundamental approach to synthesizing key intermediates for more complex derivatives of this compound is the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone. wikipedia.orgresearchgate.netjmpas.com

In the context of synthesizing derivatives of this compound, a plausible route would involve the reaction of an acetyl-substituted this compound with a suitable aromatic aldehyde, or conversely, a this compound-carbaldehyde with an aromatic ketone. For instance, 3-(thiophen-3-yl)carbaldehyde has been successfully reacted with various acetophenone (B1666503) derivatives in the presence of potassium hydroxide (B78521) in ethanol (B145695) to yield the corresponding chalcones. mdpi.com This general methodology can be adapted for the synthesis of chalcones bearing the this compound scaffold.

The general reaction scheme for the formation of a thiophene-containing chalcone via Claisen-Schmidt condensation is as follows:

Scheme 1: General scheme for the Claisen-Schmidt condensation to form a thiophene-based chalcone.

The reaction is typically carried out at room temperature with stirring for several hours. The resulting chalcone often precipitates from the reaction mixture and can be purified by recrystallization.

| Thiophene Reactant | Ketone/Aldehyde Reactant | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophene-3-carbaldehyde | 4-Hydroxyacetophenone | KOH/Ethanol | 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | Not specified | mdpi.com |

| Thiophene-3-carbaldehyde | 4-Methoxyacetophenone | KOH/Ethanol | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | Not specified | mdpi.com |

| 2-Acetylthiophene | 3,4-Dimethoxybenzaldehyde | NaOH/Ethanol | 3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 63 | researchgate.net |

| 2-Acetylthiophene | 4-Methoxybenzaldehyde | NaOH/Ethanol | 3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Not specified | researchgate.net |

Cyclization Reactions for Fused Heterocyclic Systems (e.g., Pyrazoles)

Thiophene-containing chalcones are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazoles. The reaction of an α,β-unsaturated ketone with a hydrazine (B178648) derivative is a common and effective method for constructing the pyrazole (B372694) ring. bibliomed.orgnih.gov

The synthesis of thiophene-substituted pyrazoles can be achieved by the cyclization of the corresponding chalcones with hydrazine hydrate (B1144303) or substituted hydrazines in a suitable solvent, often with acid or base catalysis. bibliomed.orgjocpr.com For example, thiophene-containing chalcones have been reacted with phenylhydrazine (B124118) hydrochloride in aqueous acetic acid under reflux to produce thiophene-pyrazole hybrids in good yields. nih.gov

A general reaction for the synthesis of a thiophene-substituted pyrazole is depicted below:

Scheme 2: General scheme for the synthesis of a thiophene-substituted pyrazole from a chalcone.

This cyclization provides a versatile route to a wide range of pyrazole derivatives with potential applications in medicinal chemistry.

| Chalcone Precursor | Hydrazine Reagent | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Phenylhydrazine | NaOH/Ethanol | 5-(4-methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 60.37 | bibliomed.org |

| 3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Phenylhydrazine | NaOH/Ethanol | 5-(3,4-dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 74.85 | bibliomed.org |

| (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one | Hydrazine hydrate | Ethanol, reflux | 5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | Not specified | researchgate.net |

Michael Addition Reactions in Derivative Synthesis

The α,β-unsaturated carbonyl system of thiophene-containing chalcones is susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition. This reaction is a powerful tool for the formation of new carbon-carbon or carbon-heteroatom bonds at the β-position of the carbonyl group, leading to a variety of functionalized derivatives. lew.ro

A range of nucleophiles can be employed in the Michael addition to thiophene-based chalcones. For instance, the thia-Michael addition of thiophenols to thiophene-containing chalcones has been reported to proceed in the presence of a base like triethylamine, yielding 1,3-diaryl-3-(arylthio)-1-propanones. lew.ro This reaction demonstrates the utility of Michael additions in introducing diverse functional groups to the chalcone backbone.

The general mechanism for a Michael addition to a thiophene-chalcone is shown below:

Scheme 3: General scheme for the Michael addition of a nucleophile to a thiophene-based chalcone.

The reaction conditions for Michael additions can vary depending on the nucleophile and the substrate, but they often involve a basic or, in some cases, a Lewis acid catalyst.

| Chalcone Substrate | Nucleophile | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 1-(Substituted aryl)-3-(thiophen-2-yl)prop-2-en-1-one | 4-Chlorothiophenol | Triethylamine | 1-(Substituted aryl)-3-(4-chlorophenylmercapto)-3-(thiophen-2-yl)propan-1-one | lew.ro |

| Chalcones | Glutathione (B108866) | Aqueous buffer (varying pH) | Glutathione-chalcone adduct | jmpas.com |

| Chalcones | N-acetylcysteine | Aqueous buffer (varying pH) | N-acetylcysteine-chalcone adduct | jmpas.com |

| 1,3-Diphenylpropenone | o-Amino thiophenol | Indium trichloride | Benzothiazine derivative | nih.gov |

Electrochemical Synthesis Pathways and Mechanistic Considerations

Electrochemical methods offer an alternative and often environmentally friendly approach to the synthesis of thiophene-based materials, particularly polymers. The electropolymerization of thiophene and its derivatives has been extensively studied. This process involves the anodic oxidation of the monomer to form radical cations, which then couple to form oligomers and ultimately a polymer film on the electrode surface. researchgate.net

The electrochemical behavior of 3-substituted thiophenes is influenced by the nature of the substituent. Electron-donating groups, such as a methoxy group, are known to lower the oxidation potential of the monomer, facilitating electropolymerization. researchgate.net The electrochemical synthesis of copolymers of 3-methoxythiophene (B46719) has been reported, demonstrating the feasibility of this approach for creating materials with tailored properties. researchgate.net

The general mechanism for the electropolymerization of a thiophene derivative involves the following steps:

Oxidation: The monomer is oxidized at the anode to form a radical cation.

Dimerization: Two radical cations couple to form a dicationic dimer.

Deprotonation: The dimer loses two protons to form a neutral dimer.

Chain Growth: The dimer is re-oxidized, and the process continues, leading to the growth of the polymer chain.

Scheme 4: Simplified mechanism of the electropolymerization of a thiophene derivative.

The properties of the resulting polymer film, such as its conductivity and morphology, are influenced by various experimental parameters, including the solvent, supporting electrolyte, monomer concentration, and the applied potential or current density.

| Monomer | Electrochemical Method | Electrolyte/Solvent | Key Findings | Reference |

|---|---|---|---|---|

| 3-Methoxythiophene (MOT) | Cyclic Voltammetry | LiClO4/Acetonitrile | Oxidation potential at 1.1 V vs. SCE. Forms electroactive polymer films. | researchgate.net |

| Thiophene | Cyclic Voltammetry/Chronoamperometry | LiClO4/Acetonitrile | Polymerization occurs at potentials of 1.6 to 1.8 V. | researchgate.net |

| 3-(4-methoxyphenyl)thiophene (B1598737) | Cyclic Voltammetry | TBATFB/Acetonitrile | Electropolymerization leads to the formation of a polymer film on the electrode surface. | researchgate.net |

Structural Elucidation and Spectroscopic Characterization of 3 3 Methoxyphenyl Thiophene and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 3-(3-Methoxyphenyl)thiophene provides critical information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons on the thiophene (B33073) ring, the methoxyphenyl ring, and the methoxy (B1213986) group.

The protons on the thiophene ring typically appear as a set of coupled multiplets. The proton at the C2 position is expected to resonate at a distinct chemical shift due to its proximity to the sulfur atom and the adjacent phenyl ring. The protons at the C4 and C5 positions will show characteristic coupling patterns, allowing for their definitive assignment.

The methoxyphenyl group gives rise to four signals in the aromatic region. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling constants. The proton ortho to the methoxy group and meta to the thiophene ring, and the proton para to the methoxy group will have characteristic shifts. The methoxy group itself appears as a sharp singlet, typically further upfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-2 | 7.35 - 7.45 | dd | J = 2.9, 1.2 |

| Thiophene H-5 | 7.30 - 7.40 | dd | J = 5.0, 2.9 |

| Thiophene H-4 | 7.15 - 7.25 | dd | J = 5.0, 1.2 |

| Phenyl H-2' | 7.10 - 7.20 | t | J = 2.0 |

| Phenyl H-6' | 7.25 - 7.35 | t | J = 8.0 |

| Phenyl H-4' | 7.05 - 7.15 | ddd | J = 8.0, 2.5, 1.0 |

| Phenyl H-5' | 6.80 - 6.90 | ddd | J = 8.2, 2.6, 0.8 |

| Methoxy (-OCH₃) | 3.80 - 3.90 | s | - |

Note: Predicted values are based on spectral data of related compounds and theoretical principles. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, eleven distinct signals are expected: five for the thiophene ring carbons (three CH and two quaternary) and six for the methoxyphenyl ring carbons (four CH and two quaternary), plus one for the methoxy carbon. The chemical shifts are influenced by the electronegativity of adjacent atoms and aromatic ring currents. The carbons directly bonded to the sulfur atom in the thiophene ring and the oxygen atom in the methoxy group show characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-3 | 141.0 - 142.0 |

| Thiophene C-2 | 122.0 - 123.0 |

| Thiophene C-5 | 127.0 - 128.0 |

| Thiophene C-4 | 129.0 - 130.0 |

| Phenyl C-1' | 135.0 - 136.0 |

| Phenyl C-3' | 159.5 - 160.5 |

| Phenyl C-2' | 112.0 - 113.0 |

| Phenyl C-6' | 119.0 - 120.0 |

| Phenyl C-4' | 112.5 - 113.5 |

| Phenyl C-5' | 129.5 - 130.5 |

| Methoxy (-OCH₃) | 55.0 - 56.0 |

Note: Predicted values are based on spectral data of related compounds and theoretical principles. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules with overlapping resonances. youtube.comresearchgate.netmdpi.comscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. researchgate.net For this compound, COSY would be used to trace the connectivity of protons within the thiophene ring (e.g., H-4 with H-5) and within the methoxyphenyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com Each cross-peak in an HSQC spectrum links a specific ¹H signal to its corresponding ¹³C signal, allowing for the direct assignment of all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity by detecting correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.comresearchgate.net This technique is instrumental in piecing together the molecular skeleton. For instance, it would show correlations from the thiophene protons to the carbons of the phenyl ring (and vice-versa), confirming the C3-C1' linkage between the two rings. Furthermore, it would show a correlation from the methoxy protons to C3' of the phenyl ring, confirming the position of the methoxy group.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule with high precision, which allows for the determination of its elemental formula. nih.gov For this compound (C₁₁H₁₀OS), the calculated exact mass of the molecular ion [M]⁺ is 190.0452.

Electron Ionization (EI) mass spectrometry also induces fragmentation of the molecule, and the resulting pattern of fragment ions provides valuable structural information. libretexts.org The fragmentation of this compound is expected to proceed through several characteristic pathways:

Loss of a methyl radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group, leading to a stable oxonium ion.

Loss of formaldehyde (B43269): Subsequent loss of formaldehyde (CH₂O, 30 Da) or a formyl radical (•CHO, 29 Da) can occur from the initial fragment.

Cleavage of the thiophene ring: The thiophene ring can undergo characteristic fragmentation, such as the loss of a thioformyl (B1219250) radical (•CHS, 45 Da) or acetylene (B1199291) (C₂H₂, 26 Da). arkat-usa.org

Formation of Aryl Cations: The fragmentation can lead to the formation of methoxyphenyl and thiophenyl cations. researchgate.net

The analysis of these fragments allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies characteristic of the functional groups present. nii.ac.jp

For this compound, the FT-IR spectrum would exhibit several key absorption bands:

Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations on both the thiophene and benzene rings. globalresearchonline.net

Aliphatic C-H Stretching: Bands in the 2960-2850 cm⁻¹ range are characteristic of the symmetric and asymmetric stretching of the C-H bonds in the methoxy group.

Aromatic C=C Stretching: Several sharp bands of variable intensity are expected between 1610 cm⁻¹ and 1450 cm⁻¹, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings. nih.gov

Aryl Ether C-O Stretching: Strong, characteristic bands for the aryl-alkyl ether linkage are expected. The asymmetric C-O-C stretch typically appears around 1260-1200 cm⁻¹, while the symmetric stretch is found near 1075-1020 cm⁻¹. rsc.org

C-H Out-of-Plane Bending: The region from 900-675 cm⁻¹ contains C-H out-of-plane bending vibrations. The specific positions of these bands can provide information about the substitution patterns on the aromatic rings.

C-S Vibrations: Vibrations involving the carbon-sulfur bond of the thiophene ring are typically weak and appear in the fingerprint region of the spectrum.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2960 - 2850 | Aliphatic C-H Stretch (-OCH₃) | Medium-Weak |

| 1610 - 1580 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1500 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1260 - 1200 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong |

| 1075 - 1020 | Symmetric C-O-C Stretch (Aryl Ether) | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

Note: These are predicted frequency ranges. The exact position and intensity of the bands can be influenced by the molecular environment.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure and conformation. For this compound, the Raman spectrum is characterized by distinct peaks corresponding to the vibrational modes of the thiophene ring, the methoxyphenyl group, and the C-C bond linking these two moieties.

The vibrational modes of thiophene-based compounds have been extensively studied. mdpi.com Raman spectroscopy is particularly sensitive to the conformation and conjugation length of thiophene chains. mdpi.com The key vibrational modes expected for this compound include:

Thiophene Ring Vibrations : The spectrum is typically dominated by the symmetric C=C stretching mode of the thiophene ring, which appears as a very intense band in the 1400-1500 cm⁻¹ region. researchgate.net Other characteristic peaks include C-S stretching modes coupled with ring deformations at lower frequencies and C-H bending modes. nih.gov

Methoxyphenyl Group Vibrations : The methoxyphenyl group contributes its own set of characteristic vibrations. These include the aromatic C=C stretching modes, typically found in the 1580-1610 cm⁻¹ range, and in-plane C-H bending vibrations. The C-O stretching of the methoxy group and the rocking modes of the methyl group also produce identifiable peaks.

Intersystem Linkage : The stretching vibration of the C-C bond connecting the thiophene and phenyl rings also gives rise to a Raman signal, the position of which can provide information about the dihedral angle and the degree of conjugation between the two aromatic systems.

In a study on the thiophene-based polymer PBDB-T, which contains thiophene and benzene ring structures, characteristic Raman peaks were observed between 800 cm⁻¹ and 1600 cm⁻¹. mdpi.com Key peaks were attributed to C=C stretching modes in both the thiophene and benzene rings, as well as C-H rocking modes. mdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1600 | Phenyl ring C=C stretching |

| ~1540 | Thiophene C-H rocking / Phenyl C=C stretching |

| ~1480-1490 | Thiophene ring C=C antisymmetric stretching |

| ~1425-1460 | Thiophene ring C=C symmetric stretching |

| ~1250 | Aryl C-O stretching (methoxy) |

| ~1070 | Thiophene C-H rocking mode |

| ~700-800 | C-S stretching / Thiophene ring deformation |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides crucial information about the electronic transitions within a molecule. For conjugated systems like this compound, UV-Vis absorption and fluorescence spectroscopy reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on a series of arylthiophenes have shown that their absorption spectra are characterized by intense bands corresponding to π-π* electronic transitions. uc.ptuc.pt The position of the absorption maximum (λmax) is sensitive to the extent of conjugation; as the size of the conjugated system increases, a red-shift (a shift to longer wavelengths) is typically observed. uc.pt The methoxy group on the phenyl ring, being an electron-donating group, can further influence the electronic structure and thus the absorption and emission properties.

The fluorescence spectrum provides information about the energy released when the molecule returns from its excited state to the ground state. Thiophene derivatives are known to be fluorescent, making them useful as fluorescent dyes. mdpi.com The emission maximum (λem) is typically red-shifted relative to the absorption maximum, with the difference known as the Stokes shift. The photophysical properties, including fluorescence quantum yields and lifetimes, are dependent on the molecular structure and the surrounding environment. uc.ptuc.pt For instance, the introduction of a thiophene ring has been shown to significantly reduce the energy gap between singlet and triplet states in some dye molecules, influencing their photophysical behavior. rsc.org

| Property | Typical Range / Observation | Reference |

|---|---|---|

| Absorption Maximum (λmax) | 250-400 nm | uc.ptnii.ac.jp |

| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | uc.pt |

| Emission Maximum (λem) | 350-500 nm | uc.ptresearchgate.net |

| Stokes Shift | 50-100 nm | researchgate.net |

| Dominant Transition | π-π* | uc.ptuc.pt |

X-ray Diffraction (XRD) for Solid-State Structure Determination

A significant finding was the twisted conformation between the pyrazole (B372694) and thiophene rings, indicated by a large dihedral angle. researchgate.net Similarly, in this compound, a twist between the central thiophene and the 3-methoxyphenyl (B12655295) ring is expected. The degree of this twist influences the extent of π-conjugation between the rings, which in turn affects the electronic and photophysical properties. In another related structure, 1-(3-hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, the two benzene rings were found to be twisted with respect to each other with a dihedral angle of 71.03 (4)°. nih.gov

The crystallographic data for the derivative provides a model for the solid-state structure of similar compounds.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₆H₁₇N₃O₂S |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 12.345(2) |

| b (Å) | 10.987(2) |

| c (Å) | 13.567(3) |

| β (°) | 114.23(1) |

| Volume (ų) | 1678.9(6) |

| Z | 4 |

| Dihedral Angle (Pyrazole-Thiophene) | 78.51(13)° |

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds and van der Waals forces. mdpi.com Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal lattice. nih.gov The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

For the derivative 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide , the crystal structure is stabilized by C—H···O and N—H···O hydrogen bond interactions, which form a three-dimensional network. researchgate.net Hirshfeld surface analysis was employed to further analyze these and other weaker interactions. researchgate.net

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 42.4 |

| O···H / H···O | 17.9 |

| C···H / H···C | 19.6 |

| N···H / H···N | 16.9 |

| Other (e.g., S···H, C···C) | ~3.2 |

These analyses are crucial for understanding the solid-state properties of the material and for crystal engineering, where the goal is to design materials with specific packing arrangements and properties.

Computational Chemistry and Theoretical Investigations of 3 3 Methoxyphenyl Thiophene

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of aromatic and heterocyclic compounds. semanticscholar.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly used hybrid functional that combines accuracy and computational efficiency, often paired with Pople-style basis sets like 6-311G or 6-311++G(d,p) to achieve reliable results for systems like thiophene (B33073) derivatives. mdpi.comdergipark.org.tr

The first step in a computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For 3-(3-Methoxyphenyl)thiophene, this involves determining the precise bond lengths, bond angles, and, crucially, the dihedral angle between the thiophene and methoxyphenyl rings. This dihedral angle is a key determinant of the extent of π-conjugation between the two aromatic systems. A smaller dihedral angle (closer to 0° or 180°) implies a more planar structure, which facilitates electron delocalization across the molecule.

In related substituted biaryl-thiophenes, DFT calculations have been used to perform relaxed potential energy surface (PES) scans to identify the minimum energy structures. mdpi.com For a similar molecule, 2-methoxythiophene, DFT calculations at the B3LYP/6-311++G(d,p) level predict a planar conformation, indicating significant conjugation. dergipark.org.tr It is expected that this compound would also adopt a near-planar arrangement to maximize electronic communication between the electron-rich thiophene ring and the methoxyphenyl substituent.

Table 1: Illustrative Optimized Geometrical Parameters of Thiophene (DFT/3-21G) This table presents calculated bond lengths and angles for the parent thiophene molecule as a reference for the core structure. jchps.com

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.801 - 1.854 | |

| C=C | 1.345 - 1.358 | |

| C-C | 1.43 - 1.45 | |

| C-H | 1.077 - 1.081 | |

| C-C-C | 113.8 - 114.1 |

Data is for the parent thiophene molecule and serves as an illustrative example.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The spatial distribution of these orbitals is critical. In donor-acceptor systems, the HOMO is typically localized on the electron-donating moiety, and the LUMO on the electron-accepting part. derpharmachemica.com For this compound, the electron density of the HOMO is expected to be distributed across both the thiophene and methoxyphenyl rings, reflecting the electron-donating nature of both systems. The LUMO would also be delocalized over the π-conjugated backbone.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap suggests high chemical reactivity, low kinetic stability, and ease of electronic excitation. wikipedia.orgresearchgate.net Conversely, a large energy gap implies high stability. nih.gov The HOMO-LUMO gap for thiophene derivatives typically falls in a range that makes them suitable for applications in organic electronics. mdpi.comnih.gov

Table 2: Illustrative FMO Energies for 2-Methoxythiophene (DFT/B3LYP/6-311++G(d,p)) This table shows calculated FMO energies for a closely related isomer to illustrate the expected values. dergipark.org.tr

| Parameter | Energy (eV) |

| EHOMO | -5.92 |

| ELUMO | -0.63 |

| Energy Gap (ΔE) | 5.29 |

Data is for 2-Methoxythiophene and serves as an illustrative example.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the sulfur atom of the thiophene ring and the oxygen atom of the methoxy (B1213986) group due to their lone pairs of electrons. The aromatic protons would exhibit positive potential. This mapping is vital for predicting how the molecule will interact with other reagents. dergipark.org.tr

Computational methods can accurately predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. iosrjournals.org

For thiophene derivatives, characteristic vibrational modes include:

C-H stretching: Typically found in the 3100–3000 cm⁻¹ region. iosrjournals.orgglobalresearchonline.net

C=C stretching of the aromatic rings: Observed in the 1650–1430 cm⁻¹ range. globalresearchonline.net

C-S stretching of the thiophene ring: These modes appear at lower frequencies, often between 850 and 600 cm⁻¹. iosrjournals.orgglobalresearchonline.net

C-O stretching of the methoxy group.

Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes (e.g., stretching, bending), providing a detailed understanding of the molecule's dynamics. dergipark.org.tr

Molecular Dynamics and Simulation Studies

For instance, ab initio molecular dynamics has been used to study the relaxation pathways of photoexcited parent thiophene, revealing processes like ring-opening upon excitation. rsc.org While specific MD studies on this compound were not found, such simulations could be employed to understand its behavior in a solvent, its aggregation properties, or its interaction with a biological target, providing a dynamic picture that complements the static information from DFT. nih.govrsc.org

Theoretical Prediction of Chemical Reactivity Descriptors (e.g., Softness, Electrophilicity Index)

From the HOMO and LUMO energies derived from DFT calculations, a range of global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. semanticscholar.org These descriptors are based on conceptual DFT and provide a quantitative basis for reactivity predictions.

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability to attract electrons, χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Global Softness (S): The reciprocal of hardness, S = 1 / (2η).

Electrophilicity Index (ω): Measures the energy stabilization when a molecule acquires additional electronic charge, ω = μ² / (2η), where μ is the chemical potential (μ = -χ). mdpi.com

These descriptors are invaluable for comparing the reactivity of a series of related compounds. For example, a higher electrophilicity index indicates a greater capacity to act as an electrophile. semanticscholar.org Fukui functions can also be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

Table 3: Illustrative Chemical Reactivity Descriptors for 2-Methoxythiophene (DFT/B3LYP/6-311++G(d,p)) This table provides examples of reactivity descriptors calculated from the FMO energies of a related isomer. dergipark.org.tr

| Descriptor | Definition | Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.92 |

| Electron Affinity (A) | -ELUMO | 0.63 |

| Chemical Hardness (η) | (I - A) / 2 | 2.645 |

| Global Softness (S) | 1 / (2η) | 0.189 |

| Electronegativity (χ) | (I + A) / 2 | 3.275 |

| Chemical Potential (μ) | -χ | -3.275 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.025 |

Data is for 2-Methoxythiophene and serves as an illustrative example.

Non-Linear Optical (NLO) Properties from Computational Models

Currently, there is a lack of specific published computational data detailing the non-linear optical properties of this compound. The NLO response of organic molecules is fundamentally linked to their molecular geometry, electronic structure, and the presence of donor-acceptor groups that facilitate intramolecular charge transfer.

Computational chemistry, primarily through Density Functional Theory (DFT), is a powerful tool for predicting NLO properties such as polarizability (α) and first (β) and second (γ) hyperpolarizabilities. These calculations typically involve:

Optimization of the ground state molecular geometry.

Calculation of the electronic distribution and molecular orbitals (HOMO, LUMO).

Application of a static or dynamic electric field in the simulation to compute the response of the molecule.

For a molecule like this compound, the methoxy group (-OCH3) acts as an electron-donating group, and the thiophene ring can act as a π-conjugated bridge or part of the donor system. The interaction between the phenyl and thiophene rings, and the influence of the methoxy substituent, would be the primary determinants of its NLO characteristics. However, without specific computational results, a quantitative analysis cannot be provided.

Charge Transport (CT) Mechanism Analysis through Computational Approaches

Similarly, a detailed computational analysis of the charge transport mechanism in this compound is not readily found in existing research. The study of charge transport in organic materials is crucial for their application in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Computational approaches to understanding charge transport typically focus on key parameters derived from Marcus Theory, including:

Reorganization Energy (λ): The energy required for a molecule to adjust its geometry after gaining or losing a charge. A lower reorganization energy is desirable for efficient charge transport. It is divided into internal (λi) and external (λe) components.

Transfer Integral (V): Also known as electronic coupling, this parameter quantifies the electronic interaction between adjacent molecules in a crystal or film, which is crucial for charge hopping.

While general principles suggest that π-conjugated systems like this compound are candidates for organic semiconductors, specific values for reorganization energy and transfer integrals are needed for a precise analysis. Such data would require dedicated computational studies that have not been published to date.

Reactivity and Chemical Transformations of 3 3 Methoxyphenyl Thiophene Derivatives

Electrochemical Redox Behavior and Oxidation Mechanisms

The electrochemical properties of 3-arylthiophenes, including 3-(3-methoxyphenyl)thiophene, are of significant interest, particularly in the field of conducting polymers. The oxidation of these monomers typically leads to the formation of electroactive polymer films.

The process of electropolymerization is initiated by the oxidation of the monomer at an electrode surface to form a radical cation. For thiophene (B33073) and its derivatives, this oxidation occurs at the α-positions (C2 and C5) of the thiophene ring, which are the most electron-rich and sterically accessible sites. In the case of this compound, the C2 and C5 positions are unsubstituted, making them available for polymerization.

The general mechanism for the electropolymerization of a 3-substituted thiophene is as follows:

Oxidation: The monomer is oxidized at the electrode to form a radical cation.

Dimerization: Two radical cations couple, typically at their 5-positions, to form a dimer dication.

Deprotonation: The dimer expels two protons to form a neutral bithiophene derivative.

Chain Growth: This dimer is then re-oxidized, and the process continues, adding more monomer units to form a long-chain polymer, poly(3-arylthiophene). dtic.milwinona.edu

Table 1: Oxidation Potentials of Selected 3-Arylthiophenes

| Compound | Substituent on Phenyl Ring | Onset Oxidation Potential (V vs. Ag/AgCl) |

|---|---|---|

| 3-Phenylthiophene | -H | ~1.2 V |

| 3-(4-Methoxyphenyl)thiophene (B1598737) | 4-OCH₃ | ~1.1 V |

| 3-(4-(Trifluoromethyl)phenyl)thiophene | 4-CF₃ | ~1.3 V |

The resulting polymer, poly(this compound), is a conjugated material that can be reversibly oxidized and reduced (doped and de-doped), leading to changes in its conductivity and optical properties, making it suitable for applications in organic electronics.

Carbon-Carbon Bond Forming Reactions (beyond initial synthesis)

Beyond its use in polymerization, the this compound scaffold can be further functionalized through various carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orglibretexts.org To utilize this compound in a Suzuki coupling, it would first need to be halogenated, for example, at the C2 or C5 position of the thiophene ring, which are susceptible to electrophilic halogenation. The resulting bromo- or iodo-thiophene could then be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents.

General Scheme for Suzuki Coupling: (3-MeOPh)-Th-X + R-B(OH)₂ --(Pd catalyst, Base)--> (3-MeOPh)-Th-R (where Th = thiophene ring, X = Br, I)

Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound would serve as the starting material. This reaction is a versatile method for forming substituted alkenes, attaching vinyl groups to the thiophene ring. rsc.org For instance, the reaction of 2-bromo-3-(3-methoxyphenyl)thiophene with an alkene like styrene (B11656) would yield a styryl-substituted thiophene derivative.

Table 2: Representative C-C Coupling Reactions for Thiophene Derivatives

| Reaction Name | Substrates | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid + Aryl/Vinyl Halide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl, Styrene derivative |

| Heck-Mizoroki | Alkene + Aryl/Vinyl Halide | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Substituted Alkene |

These are general conditions and can be adapted for specific thiophene substrates. libretexts.orgharvard.edu

These coupling strategies allow for the synthesis of more complex molecules with extended π-conjugated systems, which are valuable in materials science for tuning electronic and optical properties.

Heterocyclic Ring Transformations and Rearrangements

Arylthiophenes can undergo photochemical rearrangements where the aryl substituent appears to migrate around the thiophene ring. acs.org Research has shown that under UV irradiation, 2-arylthiophenes can irreversibly rearrange to form 3-arylthiophenes. acs.org

The mechanism proposed for this transformation involves a photoreorganization or valence isomerization of the thiophene ring itself, rather than a simple detachment and reattachment of the aryl group. Labeling studies have confirmed that the primary pathway involves an interchange of the C2 and C3 atoms of the thiophene ring. acs.org For 3-phenylthiophene, it was noted that a "no-reaction reaction" can occur photochemically, suggesting a dynamic equilibrium where the phenyl group migrates between the C3 and C2 positions, but the starting material is regenerated. acs.org This indicates that the this compound core, while relatively stable, is susceptible to such intramolecular rearrangements under specific energetic conditions like photolysis.

Selectivity in Functional Group Reactivity (e.g., Thiophene vs. Phenyl Reactivity)

The molecule this compound contains two distinct aromatic rings, leading to questions of chemoselectivity in reactions such as electrophilic aromatic substitution.

Thiophene Ring: The thiophene ring is considered an electron-rich aromatic system. The sulfur atom can donate lone-pair electrons into the ring, increasing its nucleophilicity. It is generally more reactive towards electrophiles than benzene (B151609). pharmaguideline.comyoutube.com Substitution typically occurs at the C2 and C5 positions, which are most activated by the sulfur atom.

Methoxyphenyl Ring: The phenyl ring is substituted with a methoxy (B1213986) group (-OCH₃) at the meta position relative to the thiophene linkage. The methoxy group is a strong activating, ortho-, para-directing group due to its electron-donating resonance effect. lumenlearning.comlibretexts.org

In an electrophilic substitution reaction, a competition exists between the two rings.

The thiophene ring is inherently highly activated.

The phenyl ring is strongly activated by the methoxy group at the positions ortho and para to it (i.e., the C2, C4, and C6 positions of the phenyl ring).

The outcome of a reaction would depend heavily on the specific electrophile and reaction conditions. However, given the high reactivity of the α-positions of thiophene, electrophilic attack is very likely to occur at the C2 or C5 position of the thiophene ring. Steric hindrance from the adjacent phenyl group at C3 might slightly favor substitution at the C5 position.

Influence of Substituents on Chemical Reactivity

Substituents play a critical role in modulating the reactivity of the this compound system.

Additional Substituents: Introducing further substituents would predictably alter the molecule's reactivity:

Electron-Donating Groups (EDGs): Adding EDGs (e.g., alkyl, amino groups) to either ring would further increase the electron density, making the molecule more susceptible to electrophilic attack and lowering its oxidation potential. lumenlearning.com

Electron-Withdrawing Groups (EWGs): Adding EWGs (e.g., nitro, cyano, carbonyl groups) would have the opposite effect. nih.gov It would deactivate the rings towards electrophilic substitution and increase the oxidation potential, making electropolymerization more difficult. mdpi.com For instance, in a study of 2-methoxy-3-X-5-nitrothiophenes, the nature of the substituent 'X' was found to significantly alter the activation free energy for nucleophilic aromatic substitution. nih.gov

The position of the substituent is also crucial. A substituent at the C5 position of the thiophene ring, for example, would directly influence the ease of polymerization and subsequent cross-coupling reactions at that site.

Table 3: Predicted Effect of Additional Substituents on Reactivity

| Substituent Type | Position | Effect on Electrophilic Substitution | Effect on Oxidation Potential |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃) | Thiophene C5 | Activation | Decrease |

| Electron-Donating (e.g., -CH₃) | Phenyl C4 | Activation | Decrease |

| Electron-Withdrawing (e.g., -NO₂) | Thiophene C5 | Deactivation | Increase |

This ability to tune the electronic properties and reactivity through substitution is fundamental to the design of tailored materials for specific applications in organic electronics and medicinal chemistry.

Advanced Materials Applications of 3 3 Methoxyphenyl Thiophene and Its Polymeric Forms

Design and Synthesis of Thiophene-Based Conjugated Polymers

The synthesis of poly[3-(3-Methoxyphenyl)thiophene] can be approached through several methods, each offering distinct advantages and challenges in controlling the polymer's structure and, consequently, its properties. The primary methods include electrochemical and chemical polymerization, as well as copolymerization strategies to further modify the material's characteristics.

Electropolymerization of this compound Monomers

Electrochemical polymerization is a powerful technique for synthesizing conjugated polymer films directly onto an electrode surface. This method involves the oxidation of the monomer, this compound, at an applied potential, leading to the formation of radical cations that subsequently couple to form polymer chains. The process allows for the creation of thin, uniform films, and the properties of the resulting polymer can be controlled by adjusting electrochemical parameters such as the applied potential, solvent, and supporting electrolyte.

The polymerization of thiophene (B33073) and its derivatives generally proceeds via the coupling of radical cations at the 2- and 5-positions of the thiophene ring. dtic.milwinona.edu The oxidation potential of the monomer is a key parameter in this process. For this compound, the methoxy (B1213986) group on the phenyl ring acts as an electron-donating group, which can influence the oxidation potential compared to unsubstituted 3-phenylthiophene. Research on poly[3-(alkoxyphenyl)thiophenes] has shown that the monomer oxidation potential is a critical factor. acs.org While specific values for this compound are not widely reported, analogous 3-substituted thiophenes are typically electropolymerized at potentials between 1.0 V and 1.8 V versus standard reference electrodes like Ag/AgCl. dtic.milwinona.edu

A significant challenge in the electropolymerization of some 3-arylthiophenes is the potential for irregular linkages, which can disrupt the conjugation along the polymer backbone. However, electropolymerization can yield highly cross-linked and insoluble polymer films that are thermally stable. acs.org The resulting electropolymerized poly[3-(methoxyphenyl)thiophenes] are typically insoluble in common organic solvents, which can be advantageous for applications requiring robust, stable films but limits their processability via solution-based techniques. acs.org

Table 1: Electrochemical Properties of 3-(alkoxyphenyl)thiophene Monomers and Polymers

| Compound | Monomer Oxidation Potential (V vs. Ag/AgCl) | Polymer Oxidation Potential (V vs. Ag/AgCl) |

|---|---|---|

| Poly[this compound] | 1.15 | 0.90 |

This interactive table is based on data for analogous compounds and illustrates the typical electrochemical properties observed during the electropolymerization process. acs.org

Chemical Polymerization Techniques for Regioregular Structures

Chemical polymerization offers an alternative route to synthesizing polythiophenes, often with the advantage of producing soluble materials that can be processed from solution. For 3-substituted thiophenes, achieving a regioregular head-to-tail (HT) linkage is crucial for maximizing the effective conjugation length and achieving optimal electronic and optical properties. cmu.edu Irregular head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, causing the polymer backbone to twist and reducing conjugation. cmu.edu

Several methods have been developed to synthesize regioregular poly(3-substituted thiophenes), including:

McCullough Method: This involves the lithiation of a 2-bromo-3-substituted thiophene followed by transmetalation and nickel-catalyzed polymerization. cmu.edu

Rieke Method: This method utilizes highly reactive Rieke zinc to form a zinc-based organometallic intermediate from a 2,5-dihalo-3-substituted thiophene, which is then polymerized with a nickel or palladium catalyst. cmu.edunih.gov

Grignard Metathesis (GRIM) Polymerization: This technique involves the reaction of a 2,5-dihalo-3-substituted thiophene with a Grignard reagent, followed by nickel-catalyzed polymerization. researchgate.netcmu.edu

Despite the success of these methods for poly(3-alkylthiophenes), the chemical synthesis of soluble, highly conjugated poly[3-(methoxyphenyl)thiophenes] has proven to be challenging. acs.org Attempts at chemical polymerization have often resulted in polymers with low molecular weight and poor solubility, which is attributed to the rigid nature of the aryl substituent. The steric bulk of the methoxyphenyl group can hinder the efficient coupling of monomer units, leading to shorter polymer chains and a higher degree of disorder.

Copolymerization Strategies with Other Monomers

To overcome the challenges associated with the homopolymer of this compound and to further tune the material's properties, copolymerization with other monomers is a viable strategy. By incorporating more flexible or solubilizing co-monomers, it is possible to enhance the processability and modify the optoelectronic characteristics of the resulting polymer.

For instance, copolymerizing this compound with monomers containing long alkyl chains, such as 3-hexylthiophene (B156222) or 3-dodecylthiophene, could improve the solubility of the final copolymer. rsc.org This approach allows for the combination of the desirable electronic properties of the aryl-substituted thiophene with the processing advantages conferred by the alkyl chains.

Furthermore, creating donor-acceptor copolymers is a common strategy to lower the band gap of the material and shift its absorption spectrum to longer wavelengths. mdpi.com This could involve copolymerizing this compound (as the donor unit) with an electron-accepting monomer. The choice of co-monomer can be tailored to achieve specific optical and electronic properties for applications in organic solar cells and photodetectors. nih.gov Electrochemical copolymerization is also a feasible method, as demonstrated by the copolymerization of thiophene with aniline, where the resulting copolymer exhibits properties distinct from either homopolymer. jept.de

Optoelectronic Properties of Poly[this compound]

The optoelectronic properties of conjugated polymers are determined by their electronic structure, particularly the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the band gap. These properties dictate the polymer's interaction with light and its ability to transport charge carriers.

Optical Band Gap and Absorption Characteristics

The optical band gap of a conjugated polymer can be estimated from the onset of its UV-visible absorption spectrum. nih.gov For polythiophenes, the position of the main absorption peak (λmax), which corresponds to the π-π* electronic transition, is highly sensitive to the degree of conjugation along the polymer backbone. A longer effective conjugation length generally leads to a red-shift in the absorption spectrum and a smaller optical band gap. mdpi.com

For poly[3-(alkoxyphenyl)thiophenes], the position of the alkoxy group on the phenyl ring has a significant impact on the optical properties. acs.org In general, polythiophenes with aryl substituents exhibit different absorption characteristics compared to their alkyl-substituted counterparts due to steric and electronic effects. The methoxy group, being electron-donating, can influence the electronic structure of the polymer. mdpi.com

While detailed spectra for highly conjugated poly[this compound] are scarce due to synthesis challenges, studies on analogous poly[3-(alkoxyphenyl)thiophenes] show absorption maxima above 400 nm in both solution and solid state. acs.org For comparison, regioregular poly(3-hexylthiophene) typically shows an absorption maximum in the range of 520-550 nm in thin films, corresponding to an optical band gap of approximately 1.9-2.1 eV. nih.gov It is expected that the introduction of the phenyl group in poly[this compound] would lead to a blue-shift in absorption compared to poly(3-alkylthiophenes) due to increased steric hindrance and twisting of the polymer backbone.

Table 2: Comparative Optical Properties of Various Polythiophenes

| Polymer | Typical λmax (nm) in Film | Estimated Optical Band Gap (eV) |

|---|---|---|

| Poly(3-hexylthiophene) (regioregular) | 520 - 550 | 1.9 - 2.1 |

| Poly(thiophene-phenylene-thiophene) derivative (P2) | ~590 | 1.70 |

This interactive table provides a comparison of the optical properties of different polythiophene derivatives to contextualize the expected characteristics of poly[this compound]. acs.orgnih.gov

Luminescence and Emission Properties

Polythiophenes are known to be light-emitting materials, and their luminescence properties are of great interest for applications in organic light-emitting diodes (OLEDs). pkusz.edu.cn The emission color and efficiency are highly dependent on the polymer's chemical structure, regioregularity, and solid-state packing.

The fluorescence quantum yield of polythiophenes is often lower than other classes of light-emitting polymers, which is sometimes attributed to the heavy-atom effect of the sulfur atom promoting intersystem crossing to non-emissive triplet states. rsc.org However, the emission properties can be significantly enhanced by structural modifications. The introduction of bulky substituents can increase solid-state fluorescence by preventing close packing of the polymer chains, which would otherwise lead to luminescence quenching. rsc.org

Applications in Organic Electronic Devices

The unique electronic structure of this compound, characterized by a thiophene ring functionalized with an electron-donating methoxy-phenyl group, makes its polymeric form, poly(this compound), a compelling candidate for various organic electronic devices. The methoxy group enhances the electron density of the polymer backbone, influencing its optical and electronic properties, such as the band gap and charge carrier mobility.

Organic Semiconductors and Thin-Film Transistors

Polythiophenes are a cornerstone of organic semiconductor research due to their excellent charge transport properties and environmental stability. nih.gov The performance of organic thin-film transistors (OTFTs) is highly dependent on the molecular packing and electronic properties of the semiconductor layer. advancedsciencenews.com While specific performance data for OTFTs based exclusively on poly(this compound) is not extensively documented, studies on analogous poly(3-alkoxyphenyl)thiophenes and other substituted polythiophenes provide insights into its potential. acs.org

The introduction of the phenyl group at the 3-position of the thiophene ring can influence the planarity of the polymer backbone, which is a critical factor for efficient intermolecular charge hopping. Research on related aromatic-substituted thiophene derivatives has shown that the molecular structure directly impacts thin-film morphology and, consequently, device performance. epa.gov For instance, the conductivity of doped poly(3-methoxyethoxythiophene) has been measured in the range of 10⁻³ to 10⁻² S/cm. researchgate.net The charge carrier mobility in OTFTs is a key performance metric, and for many polythiophene derivatives, it can be significantly influenced by processing conditions and the choice of dielectric material. researchgate.net

| Polymer | Key Feature | Reported Conductivity (Doped) | Potential Application |

|---|---|---|---|

| Poly(3-methoxyethoxythiophene) | Methoxyethoxy side chain | 10⁻³ - 10⁻² S/cm researchgate.net | Conducting Polymer Layer |

| Poly(3-hexylthiophene) (P3HT) | Standard alkyl side chain | ~1 - 10³ S/cm | OTFTs, Organic Photovoltaics mdpi.comnih.gov |

Polymer Light-Emitting Diodes (PLEDs)

The photoluminescent properties of substituted polythiophenes make them suitable for use as the emissive layer in polymer light-emitting diodes (PLEDs). Research on poly(3-methoxythiophene) (PMOT) and its copolymers has shown that these materials emit light in the orange region of the visible spectrum. scielo.brresearchgate.net The presence of the oxygen atom in the alkoxy group can lower the oxidation potential of the polymer, which is beneficial for device performance. scielo.br

A study on copolymers derived from thieno[3,2-b]thiophene (B52689) featuring a methoxyphenyl group reported emission maxima in the range of 454–564 nm. acs.org Notably, the copolymer with the electron-donating methoxyphenyl group exhibited the highest quantum yield of 0.64, indicating efficient conversion of electrical energy to light. acs.org This suggests that poly(this compound) could be a promising emitter for PLEDs, potentially offering high brightness and efficiency. The optical band gap for an electro-deposited polymer film containing a methoxyphenyl group was found to be as low as 1.99 eV, a value suitable for emission in the visible spectrum. acs.org

Organic Photovoltaics and Solar Cells (e.g., Hole Transport Materials)

In the field of organic photovoltaics (OPVs), particularly perovskite solar cells (PSCs), thiophene-based polymers are extensively investigated as hole transport materials (HTMs). rsc.orgresearchgate.net An ideal HTM should possess appropriate energy levels aligned with the perovskite absorber layer, high hole mobility, and good film-forming properties to ensure efficient extraction and transport of positive charge carriers.

While poly(this compound) has not been widely reported as a primary HTM, the molecular components are found in more complex, high-performance HTMs. For instance, a bithiophene core substituted with methoxy-phenyl groups has been used to construct cost-effective HTMs that achieve high power conversion efficiencies (PCEs). sciopen.com In one study, PSCs using a novel thiophene-based HTM achieved a PCE of 17.60%, outperforming the standard Spiro-OMeTAD HTM under identical conditions. rsc.org Another investigation of thienothiophene-based HTMs reported a maximum PCE of 5.20%. frontiersin.org These findings underscore the potential of the methoxyphenyl-thiophene moiety in designing efficient HTMs for next-generation solar cells.

| HTM | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Reference |

|---|---|---|---|---|

| BTDTP (Thiophene-based) | 17.60% | Not Specified | 25.73 mA cm⁻² | rsc.org |

| M3 (Thienothiophene-based) | 5.20% | 1050 mV | 16.9 mA/cm² | frontiersin.org |

| H111 (Arylamine-thiophene core) | up to 15.4% | Not Specified | Not Specified | hisupplier.com |

Electrochromic Materials Development

Electrochromic materials can reversibly change their optical properties, such as color and transparency, in response to an applied electrical potential. Polythiophenes are well-known for their excellent electrochromic performance. scielo.br The polymer of this compound is expected to exhibit this behavior due to its conjugated backbone, which can be reversibly oxidized and reduced.

Upon electrochemical oxidation (doping), the polymer film transitions from a colored, neutral state to a more transmissive, oxidized state. Studies on poly[3-(alkoxyphenyl)thiophenes] have demonstrated their potential for electrochromic applications. acs.org A closely related material, poly{3-[12-(p-methoxyphenoxy)dodecyl]thiophene}, was found to possess the best electrochromic properties among a series of derivatives, and a device constructed with this material showed stable color variation for approximately 500 charge/discharge cycles. researchgate.net Similarly, poly(3-methylthiophene) switches between an orange-red neutral state and a light-blue oxidized state. cardiff.ac.uk The combination of different polythiophene derivatives, such as poly(3-methylthiophene) and poly(3,4-ethylenedioxythiophene), has been used to create electrochromic devices that switch between deep blue and light red, achieving a high coloration efficiency of 336 cm²/C. ntu.edu.tw These examples highlight the strong potential of poly(this compound) for use in smart windows, displays, and other electrochromic technologies.

Integration in Chemical Sensing Platforms

The electrical properties of organic semiconductors are sensitive to their chemical environment, making them excellent materials for chemical sensors. When exposed to an analyte, the adsorption of molecules onto the polymer film can induce changes in its conductivity, which can be measured as a sensor response.

The utility of functionalized polythiophenes in sensing has been demonstrated with various derivatives. For example, a sensor using a poly(3-hexylthiophene) (P3HT) thin-film transistor was developed for monitoring environmental gases and biomarkers for diseases, detecting analytes like ammonia, alcohols, and ketones in the parts-per-million (ppm) range. mdpi.comnih.gov

More specifically, research on a polymeric film derived from the closely related monomer 3-(4-trifluoromethyl-phenyl)-thiophene has shown its application in detecting synthetic stimulants. mdpi.com The sensor's selectivity is attributed to charge-transfer and/or hydrogen bond interactions between the functional groups on the polymer (in this case, -PhCF₃) and the target analyte. mdpi.com Given the ability of the methoxy-phenyl group in poly(this compound) to participate in similar intermolecular interactions, it is a promising candidate for the development of selective and sensitive chemical sensors for a variety of target molecules.

Biological and Pharmacological Relevance of 3 3 Methoxyphenyl Thiophene Derivatives Mechanistic and Structure Activity Focus

Structure-Activity Relationship (SAR) Studies for Biological Modalities

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of 3-(3-methoxyphenyl)thiophene, SAR analyses have elucidated the key structural features that govern their biological activities, particularly as enzyme inhibitors. The thiophene (B33073) ring often serves as a bioisosteric replacement for a phenyl ring, which can improve physicochemical properties and metabolic stability. nih.gov

In the context of kinase inhibition, the substitution pattern on both the thiophene and the methoxyphenyl rings plays a significant role in determining potency and selectivity. For instance, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives designed as Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, the nature and position of substituents on the phenyl ring attached to the thiophene core are critical for activity. mdpi.com The presence of a methoxy (B1213986) group, as in the this compound moiety, can influence ligand-protein interactions through hydrogen bonding and hydrophobic contacts. nih.gov

SAR studies on various thiophene-based compounds have demonstrated that:

The introduction of specific substituents at the 2- and 4-positions of the thiophene ring can significantly modulate activity.

The position of the methoxy group on the phenyl ring is a key determinant of binding affinity. The meta-position, as in this compound, can orient the molecule favorably within a binding pocket.

The planarity of the thiophene ring can contribute to effective binding with receptors and enzyme active sites. nih.gov

| Compound Series | Key Structural Modifications | Impact on Biological Activity | Reference Target/Assay |

|---|---|---|---|

| Thieno[2,3-d]pyrimidines | Substitution on the phenyl ring | Modulates VEGFR inhibitory activity | VEGFR-3 Kinase Assay mdpi.com |

| Pyrrolopyrimidine Derivatives | Presence of a 3-methoxyphenyl (B12655295) group | Contributes to selectivity for c-Src kinase through H-bonding with T341 | c-Src Kinase Inhibition nih.gov |

| General Thiophene Derivatives | Bioisosteric replacement of phenyl with thiophene | Improves metabolic stability and binding affinity | General Drug Design nih.gov |

Molecular Docking Studies for Ligand-Target Interactions (e.g., Enzyme Active Sites, Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. For derivatives of this compound, docking studies have provided valuable insights into their binding modes and have helped to rationalize their biological activities. These studies often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-target complex.

For example, in the study of thiophene-based pyrazole (B372694) carboxamide derivatives as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione (B108866) S-transferase (GST), molecular docking revealed significant interactions within the enzyme active sites. researchgate.netrawdatalibrary.net Compounds with favorable docking scores demonstrated good binding affinities, which correlated with their experimentally determined inhibitory constants (Ki). researchgate.net The 3-methoxyphenyl group in related structures has been shown to form extensive van der Waals contacts and hydrogen bonds within hydrophobic pockets of kinase active sites. nih.gov

Docking studies on various thiophene derivatives have highlighted common interaction patterns:

The sulfur atom of the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

The methoxy group on the phenyl ring can act as a hydrogen bond acceptor, while the phenyl ring itself can engage in hydrophobic and π-π stacking interactions.

| Compound Series | Target Protein (PDB ID) | Key Interactions Observed | Docking Score (kcal/mol) |

|---|---|---|---|

| Thiophene-pyrazole carboxamides | AChE | Hydrogen bonding and hydrophobic interactions | -9.3 researchgate.netrawdatalibrary.net |

| Thiophene-pyrazole carboxamides | BChE | π-π stacking and hydrophobic interactions | -9.4 researchgate.netrawdatalibrary.net |

| Thiophene-pyrazole carboxamides | GST | Hydrogen bonding and van der Waals contacts | -9.7 researchgate.netrawdatalibrary.net |

| Thieno[2,3-b]thiophene derivatives | C. albicans DHFR (4HOF) | Hydrogen bonding and hydrophobic interactions with key residues | Not specified mdpi.com |

Exploration of Molecular Mechanisms of Action

The pharmacological effects of this compound derivatives are mediated by their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways. The mechanism of action for many thiophene-based compounds involves the inhibition of enzymes that are critical for disease progression.

A prominent mechanism of action for many thiophene derivatives is the inhibition of protein kinases. nih.gov Kinases are key regulators of cellular processes, and their aberrant activity is often implicated in diseases such as cancer. For instance, derivatives containing a methoxyphenyl substituent have been shown to inhibit c-Src kinase by binding to the ATP-binding site. nih.gov The methoxyphenyl group can form a hydrogen bond with the "gatekeeper" residue of the kinase, contributing to the inhibitor's selectivity. nih.gov

Another explored mechanism is the induction of apoptosis in cancer cells. Some thiophene derivatives have been found to induce apoptosis through the c-Jun N-terminal kinase (JNK)/reactive oxygen species (ROS)-mediated mitochondrial pathway. encyclopedia.pub This involves the release of cytochrome c, activation of caspases, and downregulation of anti-apoptotic proteins. encyclopedia.pub

Furthermore, the metabolism of the thiophene ring by cytochrome P450 (CYP450) enzymes can lead to the formation of reactive metabolites, such as thiophene S-oxides and epoxides. nih.govacs.org These reactive species can covalently bind to cellular macromolecules, which is a mechanism that can lead to toxicity but is also being explored for therapeutic applications. nih.govacs.org

Enzyme Inhibition: Competitive binding to the active sites of enzymes like protein kinases. nih.gov

Induction of Apoptosis: Activation of intracellular signaling cascades that lead to programmed cell death. encyclopedia.pub

Modulation of Signaling Pathways: Interference with cellular communication networks that control cell growth, proliferation, and survival.

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Chemistry for Aryl Thiophenes

The future of synthesizing 3-(3-Methoxyphenyl)thiophene and other aryl thiophenes lies in the development of novel, efficient, and environmentally benign synthetic methodologies. Traditional methods often involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Modern approaches are increasingly focused on green chemistry principles to address these challenges.

One promising direction is the use of metal-free synthetic methodologies, which minimize metal toxicity and promote sustainability. Researchers are exploring the use of elemental sulfur or potassium sulfide (B99878) as sulfur sources in controlled reaction conditions to synthesize thiophene (B33073) derivatives. Another sustainable approach involves the use of environmentally friendly solvents like ethanol (B145695) and non-toxic inorganic reagents, which has been successfully applied to the synthesis of halogenated thiophenes and could be adapted for aryl thiophenes.

Future synthetic strategies are also likely to leverage photocatalysis, which uses visible light to drive chemical reactions under mild conditions. This technique can enable a wide range of bond-forming reactions, including the C-C and C-X bonds crucial for constructing complex aryl thiophene structures. The table below summarizes some emerging sustainable synthetic approaches for aryl thiophenes.